Benzyl-pyridin-4-ylmethyl-amine
CAS No.: 73325-67-4
Cat. No.: VC2325752
Molecular Formula: C13H14N2
Molecular Weight: 198.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 73325-67-4 |
---|---|
Molecular Formula | C13H14N2 |
Molecular Weight | 198.26 g/mol |
IUPAC Name | 1-phenyl-N-(pyridin-4-ylmethyl)methanamine |
Standard InChI | InChI=1S/C13H14N2/c1-2-4-12(5-3-1)10-15-11-13-6-8-14-9-7-13/h1-9,15H,10-11H2 |
Standard InChI Key | LORNZWHHOVIGHG-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)CNCC2=CC=NC=C2 |
Canonical SMILES | C1=CC=C(C=C1)CNCC2=CC=NC=C2 |
Introduction
Chemical Structure and Properties
Benzyl-pyridin-4-ylmethyl-amine, also known as 1-phenyl-N-(pyridin-4-ylmethyl)methanamine, is an organic compound with the molecular formula C₁₃H₁₄N₂ and a molecular weight of 198.26 g/mol . This heterocyclic compound is characterized by a phenyl group attached to a methanamine moiety, which is further connected to a pyridin-4-ylmethyl group.
Structural Characteristics
The compound features three key structural components:
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A benzyl (phenylmethyl) group
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A secondary amine (-NH-) linker
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A pyridin-4-ylmethyl group
Physical and Chemical Properties
The compound demonstrates important physicochemical properties relevant to its applications in medicinal chemistry and biological research:
The compound contains one hydrogen bond donor (the secondary amine) and two hydrogen bond acceptors (the pyridine nitrogen and amine nitrogen), making it suitable for various interactions with biological targets . Its rotatable bond count of 4 provides conformational flexibility, which is advantageous for binding to biological receptors .
Synthesis Methods
Several synthetic approaches have been reported for preparing Benzyl-pyridin-4-ylmethyl-amine and its derivatives. The most common method involves reductive amination reactions.
Reductive Amination
A well-established method for synthesizing this compound involves the reductive amination between 4-pyridinemethanamine (4-picolylamine) and benzaldehyde derivatives:
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Reaction of 4-picolylamine with benzaldehyde in the presence of a reducing agent such as sodium cyanoborohydride (NaCNBH₃)
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The reaction typically occurs in a protic solvent like methanol at room temperature
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Molecular sieves are often added to remove water formed during the reaction, driving the equilibrium toward product formation
This methodology can be adapted for various derivatives by using substituted benzaldehydes or pyridine derivatives.
Detailed Synthesis Protocol
A specific protocol for synthesizing similar compounds involves:
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Combining 4-picolylamine (0.43 g, 4 mmol) and an aldehyde (9 mmol) in 10 ml methanol
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Adding NaCNBH₃ (0.57 g, 9 mmol) and 4Å molecular sieves
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Stirring for 12 hours at room temperature
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Monitoring reaction progress by thin layer chromatography
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Workup through extraction with dichloromethane and dilute HCl
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Basification of the aqueous layer followed by re-extraction with dichloromethane
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Drying over anhydrous MgSO₄, filtering, and evaporating to obtain the final product
Yields typically range from 38-65% depending on reaction conditions and specific substituents.
Alternative Synthesis Methods
Alternative approaches include:
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Nucleophilic substitution reactions between benzyl halides and 4-pyridinemethanamine in the presence of a base
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Metal-catalyzed coupling reactions for preparing more complex derivatives
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Direct amination of pyridine derivatives with benzylamine under specific conditions
These methods offer versatility in synthesizing various structural analogs with different substitution patterns.
Applications in Medicinal Chemistry
Drug Design and Development
Benzyl-pyridin-4-ylmethyl-amine serves as an important building block in medicinal chemistry due to several advantageous characteristics:
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The pyridine moiety is a common pharmacophore in numerous drugs
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The secondary amine functionality provides a site for further derivatization
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The benzyl group offers opportunities for introducing various substituents to modulate pharmacokinetic properties
These structural features make the compound valuable in hit-to-lead optimization and drug design processes.
Scaffolds for Bioactive Molecules
The compound serves as a versatile scaffold for developing:
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Enzyme inhibitors targeting various therapeutic pathways
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Receptor modulators that can interact with neurological systems
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Metal-chelating agents that can be used in radiopharmaceuticals
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Antimicrobial and antiviral agents through appropriate modifications
Biological Activities of Derivatives
Derivatives of Benzyl-pyridin-4-ylmethyl-amine have demonstrated diverse biological activities in research studies.
Anticancer Properties
Modified derivatives of this compound have shown promising anticancer activities:
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Formation of metal complexes with cytotoxic effects against various cancer cell lines
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N-benzyl-2-phenylpyrimidin-4-amine derivatives (structurally related compounds) have demonstrated activity against nonsmall cell lung cancer
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Some derivatives induce apoptosis through activation of caspase pathways
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Iron(III) complexes incorporating related compounds have demonstrated photocytotoxic properties when exposed to light
Enzyme Inhibition
Several derivatives have been investigated for their enzyme inhibitory activities:
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USP1/UAF1 deubiquitinase inhibition: N-benzyl-2-phenylpyrimidin-4-amine derivatives have shown inhibitory activity against the USP1/UAF1 complex with IC₅₀ values in the nanomolar range
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Acetylcholinesterase inhibition: Related N-benzylpyridinium compounds have demonstrated significant inhibitory activity against acetylcholinesterase with IC₅₀ values as low as 7.5 ± 0.19 nM (compound 7f)
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Ghrelin O-acyl transferase inhibition: Some derivatives have been identified as potential inhibitors of ghrelin O-acyl transferase, suggesting applications in treating metabolic disorders
Other Biological Activities
Additional reported activities include:
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Anti-inflammatory properties
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Antioxidant effects, particularly with derivatives containing vanillin moieties
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Neurological activities via interaction with various receptors in the central nervous system
Structure-Activity Relationships
Research has provided insights into how structural modifications affect the biological activity of Benzyl-pyridin-4-ylmethyl-amine derivatives.
Key Structure-Activity Findings
Pharmacophore Analysis
Studies suggest that the essential features for biological activity include:
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The nitrogen atom in the pyridine ring, which acts as a hydrogen bond acceptor
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The secondary amine, which functions as both a hydrogen bond donor and acceptor
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The aromatic rings, which participate in π-π stacking interactions with protein targets
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The methylene bridges, which provide appropriate spatial arrangement of key pharmacophoric elements
Coordination Chemistry
Metal Complex Formation
Benzyl-pyridin-4-ylmethyl-amine and its derivatives can function as ligands in coordination chemistry:
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The pyridine nitrogen and amine nitrogen serve as coordinating sites for metal ions
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Copper(II) complexes have been reported with related ligands showing square-pyramidal geometry
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Metal complexes often display enhanced biological activities compared to the free ligands
Applications of Metal Complexes
These metal complexes have applications in:
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Catalysis for organic transformations
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Biological imaging through fluorescent or radioactive metal centers
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Medicinal chemistry as potential metallodrugs
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Materials science for developing functional materials with specific properties
Analytical Characterization
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy provides characteristic signals for Benzyl-pyridin-4-ylmethyl-amine:
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¹H NMR data (300 MHz, CDCl₃):
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Aromatic protons: δ 8.56 (2H, d, pyridine), 7.28 (4H, m, phenyl and pyridine)
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Methylene protons: δ 3.82 (2H, s, benzylic CH₂), 3.76 (2H, s, pyridine-CH₂)
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¹³C NMR data (75 MHz, CDCl₃):
These spectroscopic characteristics are valuable for confirming the structure and purity of synthesized compounds.
Current Research and Future Directions
Research Trends
Current research on Benzyl-pyridin-4-ylmethyl-amine and its derivatives focuses on:
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Development of more potent and selective enzyme inhibitors
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Exploration of new therapeutic applications beyond cancer and neurological disorders
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Improvement of synthetic methods to achieve higher yields and greener processes
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Investigation of structure-activity relationships to guide rational drug design
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Exploration of coordination chemistry for developing novel metallodrugs
Future Directions
Promising future research directions include:
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Targeted drug delivery systems incorporating these compounds
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Development of dual-action drugs combining multiple pharmacophores
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Personalized medicine approaches based on specific genetic profiles
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Green chemistry methods for more sustainable synthesis
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Computational studies to predict new applications and activities
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